C2-Carboxylate Methyl Ester versus C2-Carboxylic Acid: Hydrogen Bond Donor Count and Calculated Lipophilicity Differences
Methyl 1-phenylpiperazine-2-carboxylate (MW 220.27 g/mol) contains a methyl ester at the C2 position, providing zero hydrogen bond donors (HBD) at the carboxylate moiety [1]. In contrast, 1-phenylpiperazine-2-carboxylic acid dihydrochloride (MW 279.16 g/mol) possesses a free carboxylic acid with one hydrogen bond donor and exists as a dihydrochloride salt [2]. This difference has direct implications for membrane permeability, with methyl ester prodrug strategies being widely employed in medicinal chemistry to enhance passive diffusion and oral bioavailability relative to free carboxylic acid counterparts [3].
| Evidence Dimension | Hydrogen bond donor count at C2 substituent |
|---|---|
| Target Compound Data | 0 HBD (methyl ester); Molecular Weight 220.27 g/mol; neutral free base |
| Comparator Or Baseline | 1 HBD (carboxylic acid); Molecular Weight 279.16 g/mol; dihydrochloride salt |
| Quantified Difference | Δ HBD = 1; Δ MW = 58.89 g/mol difference; salt form vs. neutral free base |
| Conditions | Physicochemical property analysis based on molecular structure |
Why This Matters
The absence of a carboxylic acid hydrogen bond donor and the neutral free base form make the methyl ester derivative more amenable to synthetic manipulations in organic solvents and potentially more cell-permeable, directly impacting procurement decisions for medicinal chemistry campaigns.
- [1] PubChem. Methyl 1-phenylpiperazine-2-carboxylate. Molecular Formula C12H16N2O2, MW 220.27 g/mol. View Source
- [2] PhytoBank. 1-Phenylpiperazine-2-carboxylic acid dihydrochloride (PHY0178426). Molecular Formula C11H16Cl2N2O2, MW 279.16 g/mol, CAS 143682-17-1. View Source
- [3] Maia RC, Tesch R, Fraga CAM. Phenylpiperazine derivatives: a patent review (2006–present). Expert Opinion on Therapeutic Patents. 2012;22(10):1169-1178. View Source
